N-(2-methyl-4-nitrophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from hydrazine derivatives and appropriate aldehydes or ketones. The allyl and phenyl groups are introduced through subsequent alkylation and arylation reactions.
The key step involves the formation of the thioether linkage, which is achieved by reacting the triazole intermediate with a suitable thiol compound under basic conditions. The final step involves the acylation of the triazole-thioether intermediate with 2-methyl-4-nitrophenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The allyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and inducing apoptosis . The triazole ring is known to interact with various enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone
- **2-[(4-allyl-5-(4-methoxyphenoxy)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Uniqueness
Compared to similar compounds, N-(2-methyl-4-nitrophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both allyl and nitrophenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-3-11-24-19(15-7-5-4-6-8-15)22-23-20(24)29-13-18(26)21-17-10-9-16(25(27)28)12-14(17)2/h3-10,12H,1,11,13H2,2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGPYVEMDSRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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